molecular formula C20H19N3O3S B2755446 (E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 501107-94-4

(E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B2755446
CAS No.: 501107-94-4
M. Wt: 381.45
InChI Key: ORHZVQQGVBNWOZ-LSDHQDQOSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a 3-allyl group, a 4-hydroxyphenyl imino moiety, and an N-phenylacetamide side chain. The compound is synthesized via condensation of 4-hydroxyphenylamine with a thiazolidinone precursor, followed by functionalization of the acetamide group, as inferred from analogous synthetic routes .

Properties

IUPAC Name

2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-12-23-19(26)17(13-18(25)21-14-6-4-3-5-7-14)27-20(23)22-15-8-10-16(24)11-9-15/h2-11,17,24H,1,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZVQQGVBNWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a thiazolidinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

  • Histone Deacetylase (HDAC) Inhibition :
    • Compounds with similar structures have been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression. This action is crucial for inducing differentiation and apoptosis in cancer cells .
  • Antioxidant Activity :
    • The presence of the hydroxyphenyl group suggests potential antioxidant properties, which can protect cells from oxidative stress. Studies indicate that compounds with hydroxyl groups exhibit significant radical scavenging activities .
  • Neuroprotective Effects :
    • Similar thiazolidinone derivatives have demonstrated protective effects against neuronal damage induced by oxidative stress, suggesting that this compound may also have neuroprotective potential .

Biological Activity Data

Activity Type Description Reference
HDAC InhibitionInduces differentiation and apoptosis in tumor cells; compounds show IC50 values ranging from 3–870 nM.
Antioxidant ActivityExhibits potent radical scavenging capabilities; compounds tested showed IC50 values from 0.2 to 37 µM.
NeuroprotectionProtects neuronal cells from H2O2-induced damage at sub-micromolar concentrations with low cytotoxicity.

Case Studies

  • Cancer Cell Studies :
    • A study evaluated the antiproliferative effects of similar thiazolidinone derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through HDAC inhibition .
  • Neurodegenerative Disease Models :
    • Research involving animal models for neurodegenerative diseases indicated that compounds with similar structures could significantly reduce neuronal loss and improve cognitive functions when administered during oxidative stress conditions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives, followed by functionalization through allylation and amide formation. The structural complexity of this compound allows for various modifications that can enhance its biological properties.

Anticancer Activity

Research indicates that compounds similar to (E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide exhibit promising anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study focusing on similar thiazolidinone compounds reported significant antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL . This suggests that the compound may also possess similar anticancer efficacy.

Antioxidant Activity

Compounds containing hydroxyphenyl groups are often associated with antioxidant properties due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Screening

In a recent study, derivatives of thiazolidinones were screened for their anticancer activity against various human cancer cell lines. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of thiazolidinone derivatives, revealing that the presence of hydroxyphenyl groups contributed positively to anticancer activity while maintaining low toxicity profiles in normal cells . This finding supports the potential development of this compound as a lead compound for further drug development.

Conclusion and Future Directions

This compound holds considerable promise in medicinal chemistry due to its structural features and biological activities. Future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : To elucidate the precise pathways affected by this compound.
  • Formulation Development : To enhance bioavailability and efficacy.

By advancing our understanding of this compound's applications, we can pave the way for new therapeutic agents targeting cancer and oxidative stress-related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related thiazolidinone derivatives:

Compound ID & Source Substituents on Thiazolidinone Ring Acetamide Side Chain Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 3-Allyl, 2-((4-hydroxyphenyl)imino) N-Phenyl -OH, -NH-, -C=O ~371.42 (calculated) High H-bonding potential
() 3-Allyl, 2-((2-fluorophenyl)imino) N-(4-Ethoxyphenyl) -F, -OCH₂CH₃ ~455.51 Enhanced lipophilicity
(, Compound 1.7) 2-((1,3-Dioxoisoindolin-2-yl)amino) N-(4-Nitrophenyl) -NO₂, -C=O ~452.44 Potential antibacterial activity
() 5-((4-Methoxyphenyl)methylidene) N-(2-Hydroxyphenyl) -OCH₃, -OH, -C=S ~414.47 Dual H-bond donor/acceptor sites
() 2,4-Dioxothiazolidin-5-ylidene N-Phenyl benzamide -C=O (×2) ~354.38 High electrophilicity at carbonyls

Key Observations:

The allyl group in the target compound and ’s analog may increase membrane permeability due to hydrophobic interactions, whereas dioxoisoindolinyl () or methylidene () groups could sterically hinder biological interactions .

Synthetic Pathways :

  • The target compound’s synthesis likely mirrors methods in and , involving cyclocondensation of thiourea derivatives with α-haloacetates or maleimides .
  • In contrast, ’s nitro-substituted derivative requires carbodiimide-mediated coupling for the acetamide group, highlighting the role of electron-withdrawing groups in reaction efficiency .

Pharmacological Implications: Nitro groups () are associated with antibacterial activity but may confer toxicity, whereas methoxy groups () could improve metabolic stability . The target compound’s hydroxyl group may enable antioxidant or anti-inflammatory effects, as seen in phenolic thiazolidinones .

Crystallographic and Stability Considerations :

  • Hydrogen bonding patterns (e.g., -OH in the target compound vs. -F in ) influence crystal packing and thermal stability, as analyzed via SHELX-based crystallography .

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